4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone

Lipophilicity Drug design Physicochemical profiling

This 4,4-disubstituted cyclohexanone is distinguished by its 3,5-bis(trifluoromethyl)phenyl moiety, providing a strategic ~2-log-unit lipophilicity advantage (LogP 4.05) over non-fluorinated analogs without increasing polar surface area (TPSA 37.3 Ų). Ideal for neuroscience researchers designing blood-brain-barrier-penetrant libraries, its dual ketone and tertiary alcohol functionalities enable sequential, orthogonal elaboration. A privileged intermediate cited in gamma-secretase modulator patents, it offers a clear synthetic route to cyclohexanepropanoic acid derivatives. Sourced for R&D with a 97% purity specification and a distinctive hexafluoro-MS signature for analytical detection.

Molecular Formula C14H12F6O2
Molecular Weight 326.23 g/mol
CAS No. 1951441-45-4
Cat. No. B8030317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone
CAS1951441-45-4
Molecular FormulaC14H12F6O2
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C14H12F6O2/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)12(22)3-1-11(21)2-4-12/h5-7,22H,1-4H2
InChIKeyYBEJFEAUNCBJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone (CAS 1951441-45-4): Structural Identity and Physicochemical Profile Guide


4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone (CAS 1951441-45-4) is a 4,4-disubstituted cyclohexanone derivative bearing a 3,5-bis(trifluoromethyl)phenyl moiety and a tertiary alcohol at the 4-position . With molecular formula C14H12F6O2 and molecular weight 326.23 g/mol, the compound possesses a computed LogP of 4.0549 and a topological polar surface area (TPSA) of 37.3 Ų . It is commercially supplied as a research chemical with purity specifications of 97% (Leyan) or minimum 95% (CymitQuimica/Biosynth) . The compound belongs to the class of α-hydroxy ketones and serves as a synthetic intermediate within the broader family of 4,4-disubstituted cyclohexanones that have been patented as gamma-secretase modulators relevant to Alzheimer's disease research [1].

Why 4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone Cannot Be Replaced by Structurally Similar Cyclohexanone Building Blocks


The combination of a tertiary 4-hydroxy group and a 3,5-bis(trifluoromethyl)phenyl substituent on the cyclohexanone core creates a differentiated reactivity and physicochemical profile that cannot be replicated by simple substitution with closely related analogs. The target compound (LogP 4.0549) is approximately 2.0 log units more lipophilic than 4-hydroxy-4-phenylcyclohexanone (LogP 2.0173) and 2.6 log units more lipophilic than 4-hydroxy-4-(trifluoromethyl)cyclohexanone (LogP 1.4229) . This enhanced lipophilicity, driven by the two CF3 groups on the aromatic ring, directly impacts membrane permeability, protein binding, and pharmacokinetic behavior of downstream products. Furthermore, the 3,5-substitution pattern on the phenyl ring introduces steric and electronic effects absent in mono-substituted or non-fluorinated analogs, which influences both the reactivity of the ketone carbonyl and the hydrogen-bond donor capacity of the tertiary alcohol [1]. In the context of gamma-secretase inhibitor development, patent literature explicitly identifies 4,4-disubstituted cyclohexanones bearing CF3-substituted aryl groups as privileged intermediates, with the CF3 substituents contributing to potency and metabolic stability [2]. Simply substituting a non-fluorinated or mono-fluorinated cyclohexanone scaffold would alter these critical properties in unpredictable ways.

Comparative Evidence: Quantified Differentiation of 4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone from Structural Analogs


Lipophilicity (Computed LogP) Comparison Against Key Structural Analogs

The computed LogP of 4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone (4.0549) exceeds that of three structurally related 4-hydroxycyclohexanone analogs by substantial margins: 4-hydroxy-4-phenylcyclohexanone (LogP 2.0173; Δ = +2.04), 4-hydroxy-4-(trifluoromethyl)cyclohexanone (LogP 1.4229; Δ = +2.63), and 4-(3,5-bis(trifluoromethyl)phenyl)cyclohexan-1-one (estimated Δ > 1.0 based on loss of H-bond donor) . This difference arises from the synergistic effect of the aromatic bis-CF3 substitution pattern combined with the tertiary alcohol, which collectively increase hydrophobicity while maintaining the same TPSA (37.3 Ų) as the non-fluorinated analog .

Lipophilicity Drug design Physicochemical profiling

Commercial Purity Specification: Leyan 97% vs. CymitQuimica/Biosynth 95% Minimum

Two authorized vendors provide this compound with differing purity specifications. Leyan (Shanghai Haohong Biomedical Technology) lists the compound at 97% purity (Product No. 1940932), while CymitQuimica (Biosynth brand) specifies a minimum purity of 95% (Ref. 3D-BDD44145) . Notably, the CymitQuimica/Biosynth product is listed as discontinued across all pack sizes (250 mg, 500 mg, 1 g, 5 g, 10 g), whereas the Leyan product remains available for inquiry-based procurement in 1 g, 5 g, and 10 g quantities . No purity specification was found for the des-hydroxy analog 4-(3,5-bis(trifluoromethyl)phenyl)cyclohexan-1-one (CAS 765940-51-0) from any allowed source, limiting direct procurement comparison [1].

Chemical purity Procurement specification Vendor comparison

Tertiary Alcohol as a Synthetic Handle: Functional Group Differentiation from the Des-Hydroxy Analog

The presence of the tertiary 4-hydroxy group distinguishes this compound from its closest structural neighbor, 4-(3,5-bis(trifluoromethyl)phenyl)cyclohexan-1-one (CAS 765940-51-0), which lacks the hydroxyl substituent [1]. The tertiary alcohol provides a hydrogen-bond donor (H_Donors = 1) not available in the des-hydroxy analog, and serves as a synthetic handle for O-alkylation, acylation, or elimination to the corresponding cyclohexenone . In the context of the gamma-secretase inhibitor patent family (US 7,276,637), the 4,4-disubstitution pattern—where one substituent is an aryl group and the other a functional group capable of further elaboration—is explicitly described as a key structural feature enabling derivatization to cyclohexanepropanoic acids and amides [2].

Synthetic intermediate Functional group manipulation Tertiary alcohol

3,5-Bis(trifluoromethyl)phenyl Substituent: Privileged Pharmacophore in Bioactive Cyclohexanone Scaffolds

The 3,5-bis(trifluoromethyl)phenyl group is a recognized pharmacophoric element in multiple drug discovery programs. A PubMed-indexed study by Takahashi et al. (Bioorg Med Chem Lett, 2006) identified cyclohexenone/cyclohexanone scaffolds bearing two aryl groups—including CF3-substituted phenyl rings—as novel gamma-secretase inhibitors through library screening of synthetic natural product intermediates [1]. In the Merck Sharp & Dohme patent US 7,276,637, Ar1 substituents on the 4,4-disubstituted cyclohexanone core explicitly include phenyl groups bearing 0-3 substituents selected from halogen, CN, NO2, CF3, OH, and OCF3, with CF3 being a preferred substituent for optimizing gamma-secretase inhibitory activity [2]. While the target compound itself has not been directly assayed in published primary literature, its structural features map precisely onto the SAR space defined by these validated inhibitor series.

Medicinal chemistry Gamma-secretase inhibition Privileged structure

Hydrogen-Bond Donor Capacity and TPSA Comparison Across Analogs

Despite the significant LogP differences, the target compound shares an identical TPSA (37.3 Ų) with both 4-hydroxy-4-phenylcyclohexanone and 4-hydroxy-4-(trifluoromethyl)cyclohexanone, all possessing one hydrogen-bond donor and two acceptors . This conserved TPSA combined with elevated LogP produces a uniquely advantageous profile: the compound maintains the same passive permeability surface-area component as less lipophilic analogs while gaining approximately 100-fold higher predicted membrane partitioning. This is attributable to the fact that the CF3 groups increase molecular volume and hydrophobicity without adding polar surface area .

Hydrogen bonding Polar surface area Drug-likeness

Optimal Procurement and Application Scenarios for 4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone (CAS 1951441-45-4)


Synthesis of Gamma-Secretase Inhibitor Candidates for Alzheimer's Disease Research

Based on the Merck patent US 7,276,637 and the Takahashi et al. (2006) publication, 4,4-disubstituted cyclohexanones with CF3-substituted aryl groups serve as direct precursors to gamma-secretase modulators [1]. This compound, bearing the 3,5-bis(trifluoromethyl)phenyl moiety at C4, maps onto the structural claims of the patent and can be elaborated via the ketone carbonyl and tertiary alcohol to generate cyclohexanepropanoic acid derivatives or amides for structure-activity relationship studies targeting amyloid precursor protein processing.

Design of Highly Lipophilic CNS-Penetrant Compound Libraries

The LogP of 4.0549 combined with a TPSA of 37.3 Ų places this building block in a favorable property space for CNS drug discovery . The ~2-log-unit lipophilicity advantage over the non-fluorinated phenyl analog enables library chemists to install membrane-permeant character without increasing polar surface area—a key consideration when designing compounds intended to cross the blood-brain barrier. This is particularly relevant for neuroscience targets such as gamma-secretase, where CNS exposure is required.

Orthogonal Derivatization via Tertiary Alcohol and Ketone Functionalities

The simultaneous presence of a ketone carbonyl (C4 of cyclohexanone) and a tertiary alcohol (C4 substituent) enables sequential, orthogonal functionalization: the ketone can undergo reductive amination, Grignard addition, or Wittig olefination, while the tertiary alcohol can be independently O-alkylated, acylated, or dehydrated to generate a cyclohexenone intermediate [1]. This dual reactivity is absent in the des-hydroxy analog (CAS 765940-51-0) and is critical for generating diverse compound collections from a single starting material.

Preparation of Fluorine-Containing Reference Standards and Analytical Method Development

With a purity specification of 97% (Leyan) and a well-defined molecular formula (C14H12F6O2, MW 326.23), this compound is suitable as a reference material for LC-MS/MS method development targeting fluorinated cyclohexanone intermediates [1]. The six fluorine atoms provide a distinctive mass spectrometric signature (characteristic isotopic pattern and negative-ion CF3 fragmentation), facilitating sensitive detection and quantification in complex biological matrices during pharmacokinetic studies of advanced leads.

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